3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
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Overview
Description
The compound “3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide” is a complex organic molecule. It likely contains a quinazoline core, which is a type of nitrogen-containing heterocycle . The molecule also seems to have a methylsulfanyl group and a chlorophenyl group attached to it .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For instance, 2-methylsulfanyl-1,4-dihydropyrimidines derivatives were synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .Scientific Research Applications
- Researchers have synthesized a series of 2-methylsulfanyl-1,4-dihydropyrimidines by alkylation of 1,2,3,4-tetrahydropyrimidines . Among these, compounds such as ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate (IIh) and ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate (IIl) exhibited significant analgesic activity .
- Heterocyclic molecules, including dihydropyrimidinones, play a crucial role in biological and pharmacological processes. Their reported broad biological activity has attracted interest from medicinal chemists .
- Multicomponent reactions (MCRs) involving dihydropyrimidinones have contributed significantly to modern synthetic methodology for pharmaceutical and drug discovery research .
- COX-2 is an inducible enzyme associated with inflammatory reactions. Inhibiting COX-2 can be beneficial in managing inflammation-related conditions .
Analgesic Properties
Heterocyclic Molecules in Drug Discovery
COX-2 Inhibition
Chemical Structure and Spectrometric Characterization
In Silico ADME and Physicochemical Properties
Mechanism of Action
Quinazolines
Quinazoline is a class of organic compounds that consist of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been found to possess a broad range of medicinal properties, including anticancer, anti-inflammatory, and antiviral activities .
Sulfides
Sulfides are a class of organic compounds that contain a sulfur atom. They are known to be involved in various biological activities. For example, some sulfides have been found to exhibit antimicrobial and anticancer properties .
Chlorophenyl Compounds
Chlorophenyl is a class of organic compounds that contain a phenyl ring bonded to a chlorine atom. These compounds have been used in various pharmaceuticals and exhibit a wide range of biological activities .
properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-17-13-8-3-2-7-12(13)14(18-15)20-11-6-4-5-10(16)9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBCUIUYEITPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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